molecular formula C12H12O8S2 B14558541 4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate CAS No. 62113-96-6

4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate

Cat. No.: B14558541
CAS No.: 62113-96-6
M. Wt: 348.4 g/mol
InChI Key: OZONJJHADZTYFV-UHFFFAOYSA-N
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Description

Properties

CAS No.

62113-96-6

Molecular Formula

C12H12O8S2

Molecular Weight

348.4 g/mol

IUPAC Name

(4-methyl-5-methylsulfonyloxy-2-oxochromen-7-yl) methanesulfonate

InChI

InChI=1S/C12H12O8S2/c1-7-4-11(13)18-9-5-8(19-21(2,14)15)6-10(12(7)9)20-22(3,16)17/h4-6H,1-3H3

InChI Key

OZONJJHADZTYFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate typically involves the reaction of 4-methyl-2-oxo-2H-1-benzopyran with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethanesulfonate group allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and industrial applications .

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